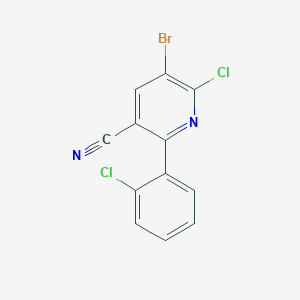
5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile is a halogenated pyridine derivative with a unique molecular structure. This compound is known for its high reactivity and selectivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile typically involves halogenation reactions. One common method includes the bromination and chlorination of nicotinonitrile derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and organoboron compounds under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorophenyl (4-ethoxyphenyl)methanone: Another halogenated compound with similar reactivity.
5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile: Known for its unique blend of reactivity and selectivity.
Uniqueness
This compound stands out due to its specific halogenation pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specialized chemical syntheses and applications .
Properties
Molecular Formula |
C12H5BrCl2N2 |
|---|---|
Molecular Weight |
327.99 g/mol |
IUPAC Name |
5-bromo-6-chloro-2-(2-chlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H5BrCl2N2/c13-9-5-7(6-16)11(17-12(9)15)8-3-1-2-4-10(8)14/h1-5H |
InChI Key |
OOOYJPRUNOWFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(C=C2C#N)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


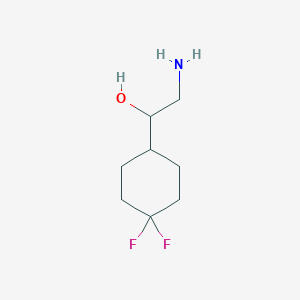

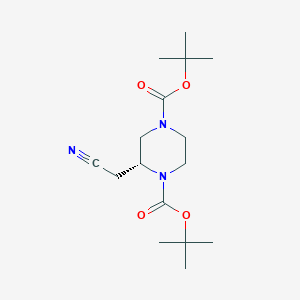
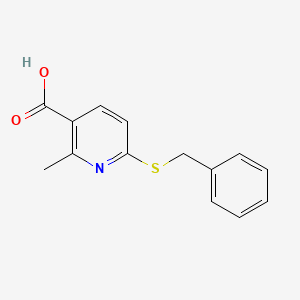

![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one](/img/structure/B13005946.png)

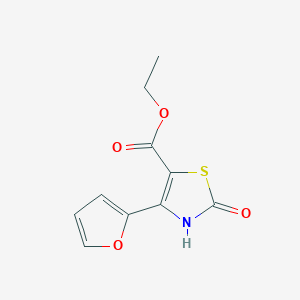

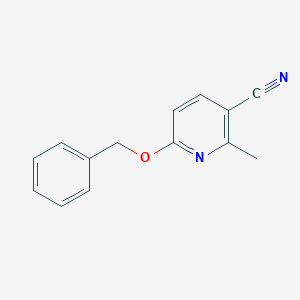

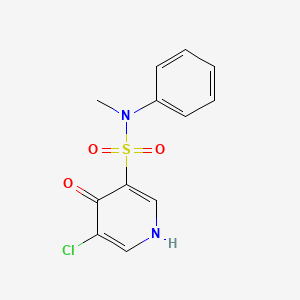
![6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13005977.png)

